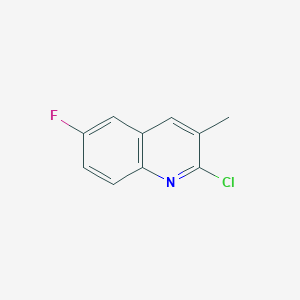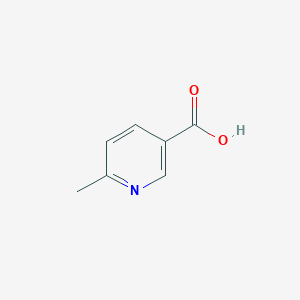
6-Methylnicotinic acid
Overview
Description
6-Methylnicotinic acid is a derivative of nicotinic acid, which is a form of vitamin B3 or niacin. It is an organic compound that has been the subject of various studies due to its potential applications in coordination chemistry and its biological relevance. The compound has been used to synthesize new complexes with transition metals, which have been characterized for their structural and magnetic properties .
Synthesis Analysis
The synthesis of compounds involving this compound has been explored through different methods. For instance, microwave-assisted synthesis has been employed to prepare transition metal complexes of 2-Hydroxy-6-methylnicotinic acid, which coordinates through O,O-chelation with metal ions . Additionally, electroorganic synthesis has been reported for the production of 6-aminonicotinic acid, a related compound, from precursors like 2-amino-5-chloropyridine . Furthermore, electrocatalytic carboxylation has been used to convert 2-amino-5-bromopyridine to 6-aminonicotinic acid in an ionic liquid medium .
Molecular Structure Analysis
The molecular structure of this compound complexes has been extensively studied. Complexes with first-row transition metals have shown a range of structural diversity, from isolated
Scientific Research Applications
Synthesis and Structural Analysis
- Complex Synthesis : Luo, Mao, and Sun (2014) synthesized complexes using 6-methylnicotinic acid, demonstrating its potential in developing new metal-organic frameworks. In their study, manganese and nickel ions were coordinated with this compound, forming structures with distinct geometries and interactions (Luo, Mao, & Sun, 2014).
Biochemical and Biological Applications
- Antibacterial Properties : Verma and Bhojak (2018) explored the antibacterial properties of 2-Hydroxy-6-methylnicotinic acid-based metal complexes, highlighting its potential in antibacterial applications (Verma & Bhojak, 2018).
- Antiproliferative Activity : Abdel-Aziz et al. (2012) researched 6-aryl-2-methylnicotinic acid derivatives for their antiproliferative activity against leukemia cell lines, suggesting its potential in cancer research (Abdel-Aziz et al., 2012).
Catalysis and Material Science
- Electrocatalysis and Material Synthesis : Razquin-Bobillo et al. (2022) investigated the magnetic properties of compounds derived from this compound, indicating its role in material science and catalysis (Razquin-Bobillo et al., 2022).
Analytical Chemistry Applications
- Protein Modification : Tsumoto et al. (2003) discussed the use of this compound in preparing nicotinoylating agents for protein modification, demonstrating its application in analytical chemistry (Tsumoto, Murata, Miyata, Taguchi, & Kohda, 2003).
Pharmacology and Drug Development
- Bifunctional Chelators : Meszaros et al. (2011) synthesized HYNIC analogues, including 6-hydrazinonicotinic acid, for use as bifunctional chelators in drug development (Meszaros, Dose, Biagini, & Blower, 2011).
Safety and Hazards
Future Directions
There is interest in nicotine-related alkaloids for both recreational use and pharmaceutical applications such as smoking cessation and central nervous system disorders conditions such as Parkinson’s, Tourette’s, ADHD . The compound 6-methylnicotinic acid has been identified as a nicotine analog of interest based on its chemical structure, sensorial properties, and commercial availability .
Mechanism of Action
Target of Action
This compound is a derivative of nicotinic acid, which is known to interact with various receptors and enzymes in the body
Mode of Action
As a derivative of nicotinic acid, it may share some of its parent compound’s interactions with biological targets . More research is required to elucidate the specific interactions of 6-Methylnicotinic acid with its targets.
Biochemical Pathways
Nicotinic acid, the parent compound, is involved in various biochemical pathways, including the metabolism of lipids and carbohydrates
properties
IUPAC Name |
6-methylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c1-5-2-3-6(4-8-5)7(9)10/h2-4H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZOKQIPOABEQAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10185978 | |
| Record name | 6-Methylnicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10185978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3222-47-7 | |
| Record name | 6-Methylnicotinic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003222477 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3222-47-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=527351 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Methylnicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10185978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Methylnicotinic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-METHYLNICOTINIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R3J3BUD68C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 6-methylnicotinic acid?
A1: this compound has the molecular formula C7H7NO2 and a molecular weight of 137.14 g/mol. []
Q2: What does the crystal structure of this compound reveal about its molecular arrangement?
A2: X-ray crystallography studies show that this compound exists as a nearly planar molecule. In its crystalline state, the molecules arrange themselves in a partially overlapped fashion, with parallel pyridine rings exhibiting a face-to-face distance suggestive of π–π stacking interactions. []
Q3: What types of intermolecular interactions are observed in the crystal structure of this compound?
A3: In the crystal lattice, this compound molecules interact through O—H⋯N hydrogen bonds, representing a primary interaction. Additionally, weaker C—H⋯O hydrogen bonds contribute to the overall stability of the crystal structure. []
Q4: How can the vibrational properties of this compound be studied?
A4: Density Functional Theory (DFT) calculations provide insights into the vibrational characteristics of this compound. These computations allow for the determination and analysis of the molecule's equilibrium geometry and harmonic frequencies. []
Q5: How does this compound typically coordinate with metal ions?
A5: While this compound primarily coordinates to metal ions in a monodentate fashion through a carboxylate oxygen atom [], its derivative, 6-methyl-2-oxonicotinate (6m2onic), exhibits diverse coordination modes with first-row transition metal ions, forming both mononuclear and polynuclear complexes with varying dimensionality. []
Q6: What is unique about the coordination behavior of 6-methyl-2-oxonicotinate (6m2onic)?
A6: 6m2onic demonstrates a remarkable ability to generate structurally diverse complexes with first-row transition metal ions. This diversity ranges from isolated complexes to intricate 3D frameworks, highlighting the ligand's versatility in coordination chemistry. []
Q7: Are there examples of this compound acting as a bridging ligand in metal complexes?
A7: Yes, in the presence of copper(II) ions and specific reaction conditions, this compound can form polymeric structures where it acts as a bridging ligand. This bridging behavior contributes to the formation of extended networks within the crystal structure. []
Q8: Can the coordination of this compound with metal ions impact its fluorescence properties?
A8: Yes, the coordination environment can significantly influence the fluorescence properties of complexes containing this compound derivatives. For instance, the reduction of a Cu(II) complex with a this compound derivative can lead to the formation of a fluorescent Cu(I) complex, demonstrating a redox-triggered fluorescence switch. []
Q9: What kind of magnetic behavior has been observed in complexes containing 6-methyl-2-oxonicotinate (6m2onic)?
A9: Studies on complexes containing 6m2onic have revealed fascinating magnetic properties. Notably, Cu(II) complexes with this ligand show ferromagnetic exchange interactions, confirmed through magnetic susceptibility measurements and theoretical calculations. [, ]
Q10: How can this compound be modified to create deuterated nicotinoylating agents?
A10: Deuterated methyl derivatives of this compound can be prepared by H-D exchange reactions. This process, carried out in the presence of NaOD/D2O under heating, selectively replaces the methyl hydrogens with deuterium atoms. These deuterated derivatives are valuable for applications such as protein modification and analysis. []
Q11: What types of reactions are commonly employed to synthesize derivatives of this compound?
A11: Common synthetic approaches to modify this compound include reactions like amide and nitrile formation. These transformations involve the carboxylic acid functionality of this compound reacting with amines or ammonia derivatives, leading to a range of structurally diverse compounds with potential biological activity. [, , , , ]
Q12: What is a notable regioselective reaction involving this compound?
A12: A specific bacterial strain has been identified that can catalyze the regioselective hydroxylation of this compound at the C2 position. This bacterial-mediated transformation introduces a hydroxyl group specifically at the 2-position of the pyridine ring, highlighting a unique biocatalytic route to modify this compound. [, ]
Q13: Has this compound itself been investigated for biological activity?
A13: While this compound has served primarily as a scaffold for developing other biologically active compounds, some studies suggest it might possess antiaggregational activity for thrombocytes, although further research is needed to confirm these preliminary findings. []
Q14: Have any derivatives of this compound shown promising biological activities?
A14: Derivatives of this compound, particularly those incorporating amide or nitrile functionalities, have displayed a range of biological activities in various studies. These include anti-inflammatory, analgesic, and neurotropic effects, suggesting their potential as lead compounds for drug discovery. [, , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




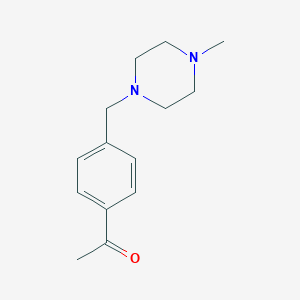
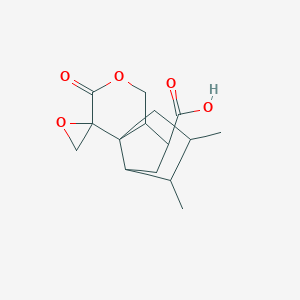
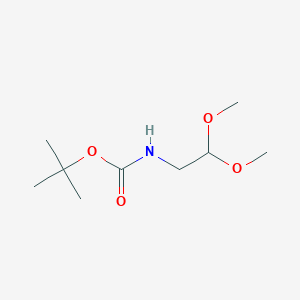
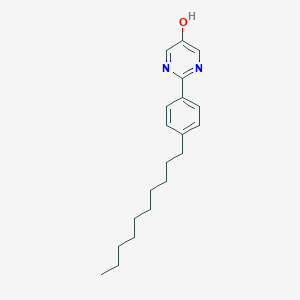
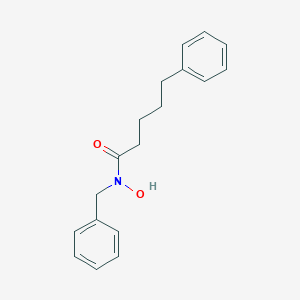
![Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxo-4-pentenyl)-2,5-dimethyl-, [2R-[1(2R*,3R*),2alpha,5beta]]- (](/img/structure/B142892.png)




